

A Guide to the Spectroscopic Characterization of Diisobutyl Sulfide

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Compound of Interest

Compound Name: *Isobutyl sulfide*

CAS No.: 592-65-4

Cat. No.: B146175

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This technical guide provides a comprehensive overview of the spectroscopic properties of **diisobutyl sulfide**. As a key organosulfur compound with applications in various industrial processes, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development and materials science. While experimental spectra for **diisobutyl sulfide** are not as readily available in public databases as those for its linear isomer, di-n-butyl sulfide, this guide will provide a detailed analysis of its expected spectroscopic behavior based on fundamental principles and data from closely related structures.

Introduction to Diisobutyl Sulfide and its Spectroscopic Importance

Diisobutyl sulfide, with the chemical formula $C_8H_{18}S$, is a dialkyl sulfide featuring two isobutyl groups attached to a sulfur atom. Its branched structure imparts distinct physical and chemical properties compared to its linear counterpart, di-n-butyl sulfide. Spectroscopic analysis is indispensable for the unambiguous identification and characterization of **diisobutyl sulfide**, ensuring purity and enabling the study of its chemical transformations. The primary

spectroscopic techniques covered in this guide are Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing volatile compounds like **diisobutyl sulfide** is gas chromatography coupled with electron ionization mass spectrometry (GC/EI-MS).

Methodology:

- **Sample Preparation:** Dilute the **diisobutyl sulfide** sample in a volatile organic solvent such as dichloromethane or hexane.
- **Gas Chromatography:** Inject the sample into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
- **Electron Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

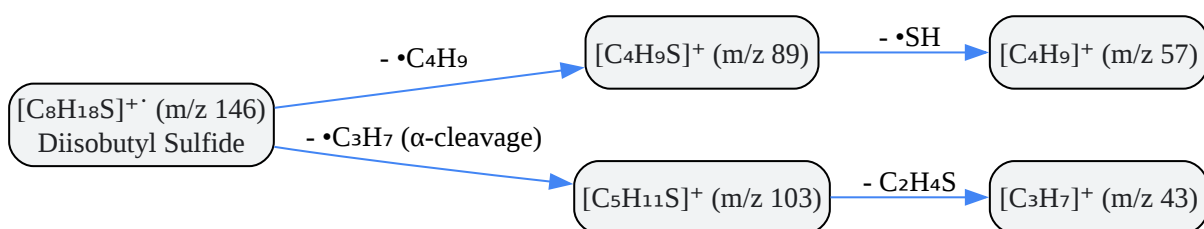
Interpretation of the Mass Spectrum

The mass spectrum of **diisobutyl sulfide** is expected to exhibit a molecular ion peak (M^+) and a series of characteristic fragment ions.

Expected Mass Spectrum Data for Diisobutyl Sulfide:

m/z	Proposed Fragment Ion	Interpretation
146	$[C_8H_{18}S]^+$	Molecular Ion (M^+)
103	$[C_4H_9S=CH_2]^+$	α -cleavage with loss of a propyl radical ($\bullet C_3H_7$)
89	$[C_4H_9S]^+$	Cleavage of a C-S bond with loss of an isobutyl radical ($\bullet C_4H_9$)
57	$[C_4H_9]^+$	Isobutyl cation
43	$[C_3H_7]^+$	Isopropyl cation
41	$[C_3H_5]^+$	Allyl cation (from rearrangement)

The fragmentation of dialkyl sulfides is primarily driven by cleavage of the C-S bond and α -cleavage (cleavage of the C-C bond adjacent to the sulfur atom). The relative abundance of these fragments provides valuable structural information.



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Caption: Predicted major fragmentation pathways of **diisobutyl sulfide** in EI-MS.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are powerful tools for identifying functional groups and confirming molecular structure.

Experimental Protocols

Infrared (IR) Spectroscopy:

- Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for liquid samples. A drop of **diisobutyl sulfide** is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and the IR spectrum is recorded.
- Transmission (Neat): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Raman Spectroscopy:

- A sample of **diisobutyl sulfide** is placed in a glass vial or capillary tube and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.

Interpretation of Vibrational Spectra

The vibrational spectra of **diisobutyl sulfide** are dominated by the vibrations of the isobutyl groups and the C-S bond.

Expected Vibrational Bands for **Diisobutyl Sulfide**:

Wavenumber (cm ⁻¹)	Vibrational Mode	Technique	Intensity
2960-2870	C-H stretching (asymmetric and symmetric)	IR, Raman	Strong
1470-1450	C-H bending (scissoring)	IR, Raman	Medium
1385-1365	C-H bending (umbrella mode of isopropyl group)	IR	Strong
750-600	C-S stretching	IR, Raman	Medium-Weak

The C-S stretching vibration is a key feature in the spectra of sulfides. In **diisobutyl sulfide**, this band is expected to appear in the 750-600 cm⁻¹ region. The presence of the branched isobutyl group can be confirmed by the characteristic C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

- **Sample Preparation:** Dissolve a small amount of **diisobutyl sulfide** (5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both nuclei.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Interpretation of NMR Spectra

The symmetry of the **diisobutyl sulfide** molecule simplifies its NMR spectra.

Predicted ^1H NMR Spectrum of **Diisobutyl Sulfide** (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.45	Doublet	4H	-S-CH ₂ -
~1.85	Nonet	2H	-CH(CH ₃) ₂
~0.95	Doublet	12H	-CH(CH ₃) ₂

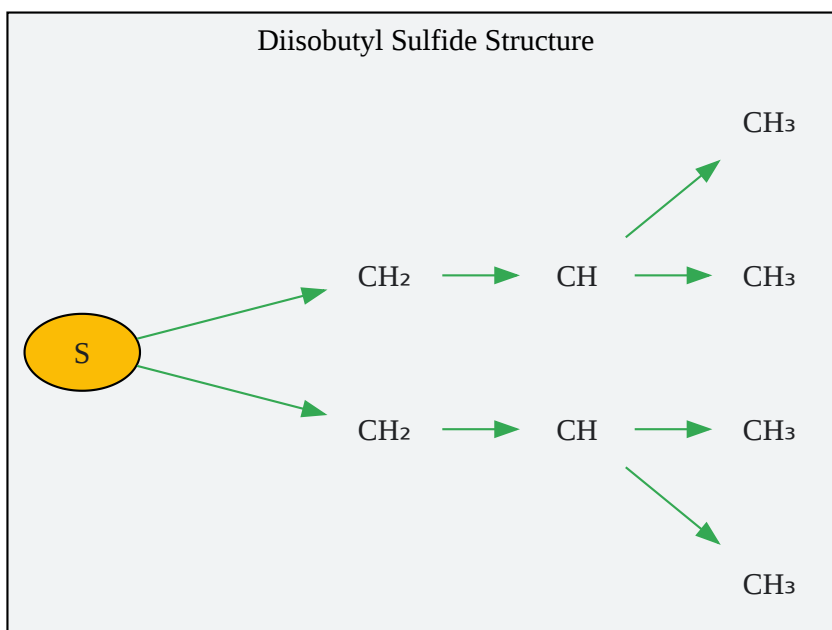
The ^1H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the isobutyl group. The methylene protons adjacent to the sulfur will be deshielded and appear as a doublet. The methine proton will be a complex multiplet (a nonet due to coupling with the adjacent methylene and methyl protons), and the methyl protons will appear as a doublet.

Predicted ^{13}C NMR Spectrum of **Diisobutyl Sulfide** (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~45	-S-CH ₂ -
~28	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

The ^{13}C NMR spectrum is expected to display three signals, corresponding to the three unique carbon atoms in the isobutyl group. The carbon atom directly bonded to the sulfur will be the most deshielded.

Expected NMR Correlations
^{13}C : ~22 ppm
^{13}C : ~28 ppm
^{13}C : ~45 ppm
^1H : ~0.95 ppm (d)
^1H : ~1.85 ppm (nonet)
^1H : ~2.45 ppm (d)



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Caption: Structural assignments for the expected NMR spectra of diisobutyl sulfide.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for **diisobutyl sulfide**. By understanding the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy, and by drawing analogies from related compounds, researchers can confidently identify and characterize this important organosulfur compound. The protocols and interpretive guides presented here serve as a valuable resource for scientists and professionals working with **diisobutyl sulfide** and other branched dialkyl sulfides.

References

While direct, comprehensive spectral data for **diisobutyl sulfide** is not readily available in major public databases, the principles and data for related compounds can be found in the following authoritative sources:

- NIST Chemistry WebBook. National Institute of Standards and Technology. [[Link](#)][1][2][3][4]
- PubChem. National Center for Biotechnology Information. [[Link](#)][5]
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